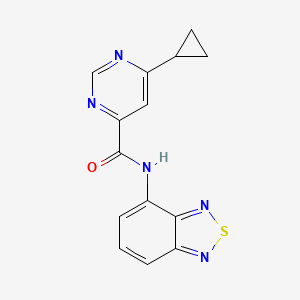

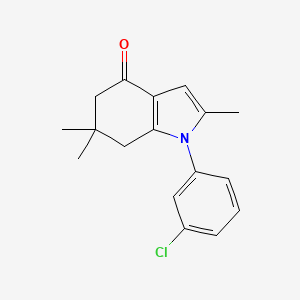

![molecular formula C17H13ClN2O2 B2932998 4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031956-88-3](/img/structure/B2932998.png)

4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antiviral Activity

Indole derivatives have been reported to possess significant antiviral activities . For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be explored for its efficacy against similar viral pathogens.

Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory properties . Compounds with an indole core have been found to inhibit inflammation using paw edema models and reduce acetic acid-induced writhings . This indicates a potential application of our compound in the development of new anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial potential of indole derivatives is well-documented. They have been shown to be effective against a broad range of bacterial (Gram-positive and Gram-negative) and fungal species . This broad-spectrum activity could make our compound a candidate for further research as a new antimicrobial agent.

Anticancer Activity

Indole derivatives have been studied for their anticancer properties . Some have shown activity against human breast adenocarcinoma cancer cell lines (MCF7) . The structural features of our compound may confer similar properties, making it a subject of interest for anticancer drug development.

Serotonin Depletion

Some indole derivatives, like 4-Chloro-DL-phenylalanine, act as irreversible inhibitors of tryptophan hydroxylase, leading to serotonin depletion in the brain . This application is significant in the study of neurological disorders and could be a research avenue for our compound.

Molecular Docking Studies

Indole derivatives have been used in molecular docking studies to understand their binding modes with various receptors . This is crucial for rational drug design and could be an important application for “4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid” in the development of new therapeutics.

Pharmacophore Development

The indole nucleus is a valuable pharmacophore in medicinal chemistry. It is involved in the synthesis of various scaffolds for screening different pharmacological activities . Our compound could serve as a key pharmacophore in the design of new drugs with diverse biological activities.

Plant Hormone Research

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The compound could be investigated for its role in plant growth and development, contributing to agricultural research.

作用機序

将来の方向性

The future research directions for a compound like this could include further studies to determine its physical and chemical properties, its reactivity, and its potential biological activity . These studies could provide valuable information for the development of new pharmaceuticals or other applications.

特性

IUPAC Name |

4-(4-chloroanilino)-6-methylquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-10-2-7-14-13(8-10)15(9-16(20-14)17(21)22)19-12-5-3-11(18)4-6-12/h2-9H,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVLNNYJILXBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one](/img/structure/B2932917.png)

![2-[(Oxan-3-yl)methoxy]pyrazine](/img/structure/B2932918.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B2932923.png)

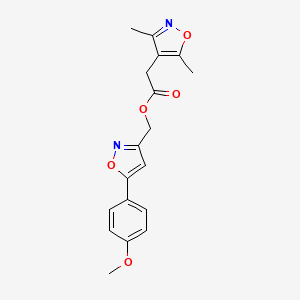

![N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2932925.png)

![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate](/img/structure/B2932930.png)

![N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide](/img/structure/B2932933.png)

![3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2932938.png)